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molecular formula C9H9N3 B3481654 3-methyl-4-phenyl-4H-1,2,4-triazole CAS No. 13576-42-6

3-methyl-4-phenyl-4H-1,2,4-triazole

Cat. No. B3481654
M. Wt: 159.19 g/mol
InChI Key: WTXYXLMSIWWFAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04338453

Procedure details

2.5 mol of phenyl isothiocyanate (Formula XXI of Chart B) is added to 0.5 mol of acethydrazide (Formula IV of Chart B) in 500 ml of absolute ethanol and refluxed for one hour, cooled and filtered. This is then dissolved in a solution of 28.0 gm sodium hydroxide in 400 ml of water and the mixture is refluxed for two hours. The reaction mixture is cooled in an ice bath and treated with 100 ml of concentrated hydrochloric acid. The resulting solid is filtered and recrystallized. 66.7 mmol of the solid is added to 53 ml of 20% nitric acid and heated on a steam bath. When the vigorous exothermic reaction is complete, an additional 53 ml of 20% nitric acid is added, and an additional 66.7 mmol of previous solid. Portions of the solid are reacted with nitric acid until all of the previous solid is reacted. After the final addition the reaction mixture is heated twenty minutes on a steam bath, cooled to ambient temperature and poured into cold 15% aqueous ammonium hydroxide solution. The subtitled product is extracted with chloroform, dried and concentrated to yield 3-methyl-4-phenyl-4H-1,2,4-triazole, (Formula XXIV, Chart B) mp 109°-111° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.5 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.5 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three
[Compound]
Name
solid
Quantity
66.7 mmol
Type
reactant
Reaction Step Four
Quantity
53 mL
Type
reactant
Reaction Step Four
Quantity
53 mL
Type
reactant
Reaction Step Five
[Compound]
Name
previous solid
Quantity
66.7 mmol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]=[C:8]=S)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:10]([NH:13][NH2:14])(=O)[CH3:11].[N+]([O-])(O)=O.[OH-].[NH4+]>C(O)C>[CH3:11][C:10]1[N:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH:8]=[N:14][N:13]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Three
Name
Quantity
2.5 mol
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=S
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=S
Name
Quantity
0.5 mol
Type
reactant
Smiles
C(C)(=O)NN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NN
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
solid
Quantity
66.7 mmol
Type
reactant
Smiles
Name
Quantity
53 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Five
Name
Quantity
53 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Six
Name
previous solid
Quantity
66.7 mmol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
DISSOLUTION
Type
DISSOLUTION
Details
This is then dissolved in a solution of 28.0 gm sodium hydroxide in 400 ml of water
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled in an ice bath
ADDITION
Type
ADDITION
Details
treated with 100 ml of concentrated hydrochloric acid
FILTRATION
Type
FILTRATION
Details
The resulting solid is filtered
CUSTOM
Type
CUSTOM
Details
recrystallized
TEMPERATURE
Type
TEMPERATURE
Details
heated on a steam bath
CUSTOM
Type
CUSTOM
Details
When the vigorous exothermic reaction
CUSTOM
Type
CUSTOM
Details
is reacted
ADDITION
Type
ADDITION
Details
After the final addition the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
is heated twenty minutes on a steam bath
EXTRACTION
Type
EXTRACTION
Details
The subtitled product is extracted with chloroform
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CC1=NN=CN1C1=CC=CC=C1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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